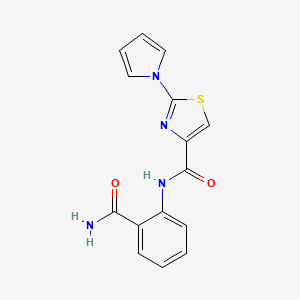

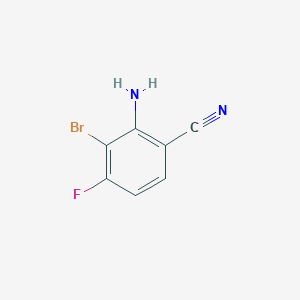

N-(2-氨甲酰苯基)-2-(1H-吡咯-1-基)噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-carbamoylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as thiazole, pyridine, and carboxamide groups, which are often synthesized for their potential biological activities, including antimicrobial, antitubercular, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of carboxamide linkages and the introduction of various substituents to the core structure to enhance biological activity. For example, asymmetric synthesis methods have been employed to achieve high stereochemical selectivity, as seen in the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which is a potential treatment for human papillomavirus infections . Similarly, substituted thiazoles and pyrazole carboxamides have been synthesized for their antimicrobial and anti-inflammatory activities .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a thiazole ring, which is known for its stability and presence in biologically active molecules. The spatial arrangement of substituents around the thiazole and carboxamide groups can significantly influence the biological activity of these compounds. Stereochemical investigations using NMR spectroscopy have been conducted to determine the configuration of stereogenic centers in related compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions with biological targets, such as enzymes or receptors. For instance, some compounds have been designed to inhibit carbonic anhydrase isoenzymes, which are associated with tumor growth, and have shown selective inhibition and cytotoxicity towards cancer cell lines . Others have been evaluated for their affinity to cannabinoid receptors, with modifications to the structure affecting their selectivity and potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including solubility, stability, and crystalline form, can affect their biological efficacy and pharmacokinetic profile. For example, the dimorphism observed in certain thiazolo[3,2-a]pyrimidine derivatives indicates that different crystalline forms can exist for the same compound, which may have implications for its bioavailability and therapeutic use . The antimicrobial activity of some synthesized compounds has been linked to their molecular properties, and structure-activity relationships have been explored to optimize their biological effects .

科学研究应用

抗菌和抗真菌活性包括类似于 N-(2-氨甲酰苯基)-2-(1H-吡咯-1-基)噻唑-4-甲酰胺的噻唑衍生物在内的应用的研究已经证明了显著的抗菌特性。例如,Stanchev 等人进行的一项研究(1999 年)合成了含有噻唑和恶唑部分的化合物,这些化合物对多种革兰氏阳性和革兰氏阴性细菌表现出中等的抗菌活性,以及对白色念珠菌和酵母菌的抗真菌活性 (Stanchev 等人,1999 年)。同样,Ahmed(2007 年)探索了使用噻唑衍生物合成新的抗生素和抗菌药物,发现它们对革兰氏阳性和革兰氏阴性细菌均有效 (Ahmed,2007 年)。

抗癌潜力噻唑衍生物的抗癌活性也是一个关注点,这些化合物对各种癌细胞系表现出潜力。Gomha 等人进行的一项研究(2015 年)制备了一系列噻唑-吡咯衍生物,这些衍生物对结肠癌和肝癌细胞系表现出有希望的抗癌活性,突出了这些化合物在癌症治疗中的治疗潜力 (Gomha 等人,2015 年)。Atta 和 Abdel-Latif(2021 年)的另一项研究合成了噻吩-2-甲酰胺衍生物,发现它们对四种细胞系表现出良好的抑制活性,特别是那些在结构中含有噻唑烷酮环或硫代氨基脲部分的细胞系 (Atta 和 Abdel-Latif,2021 年)。

腐蚀抑制噻唑衍生物也因其腐蚀抑制性能而被探索。Chaitra 等人(2016 年)研究了噻唑基吡啶衍生物在低碳钢上的腐蚀抑制性能,发现这些化合物有效地保护了钢表面,突出了噻唑衍生物在生物活性之外的一种新应用 (Chaitra 等人,2016 年)。

酶抑制此外,Gebeyehu 等人(1983 年)合成了噻唑-4-甲酰胺腺嘌呤二核苷酸 (TAD),证明了它对 IMP 脱氢酶的有效抑制,IMP 脱氢酶是癌细胞增殖的关键酶,这表明噻唑衍生物在治疗应用中另一条研究途径 (Gebeyehu 等人,1983 年)。

属性

IUPAC Name |

N-(2-carbamoylphenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c16-13(20)10-5-1-2-6-11(10)17-14(21)12-9-22-15(18-12)19-7-3-4-8-19/h1-9H,(H2,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZCPSBWZZXGPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC(=N2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2506737.png)

![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2506740.png)

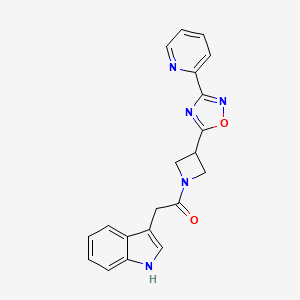

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2506741.png)

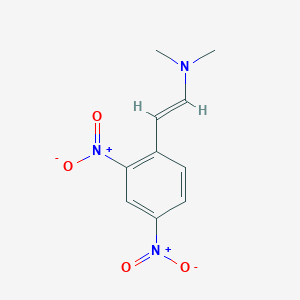

![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2506754.png)

![1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2506755.png)

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)